1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene is an organic compound that features a benzene ring substituted with a benzyloxyethoxy group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene typically involves the reaction of 3-fluorophenol with 2-(benzyloxy)ethanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzyloxy group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation reactions can produce aldehydes or carboxylic acids.
- Reduction reactions can yield alcohols.
Wissenschaftliche Forschungsanwendungen
1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene depends on its specific application. In chemical reactions, the benzyloxyethoxy group can act as a leaving group or participate in electron-donating interactions. The fluorine atom can influence the reactivity of the benzene ring by altering its electronic properties .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Benzyloxy)ethoxy]-3-bromo-5-fluorobenzene: Similar structure but with a bromine atom, which can influence its reactivity and applications.
2-(Benzyloxy)-1-ethoxy-3-fluorobenzene: Another similar compound with slight variations in the substitution pattern.
Uniqueness: 1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene is unique due to the specific positioning of its functional groups, which can lead to distinct reactivity and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
143915-16-6 |
---|---|
Molekularformel |
C15H15FO2 |
Molekulargewicht |
246.28 g/mol |
IUPAC-Name |
1-fluoro-3-(2-phenylmethoxyethoxy)benzene |
InChI |
InChI=1S/C15H15FO2/c16-14-7-4-8-15(11-14)18-10-9-17-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2 |
InChI-Schlüssel |
KXTCTIJELHFRJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCOC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.